

Synthesis of 2-Bromopropiophenone from Propiophenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromopropiophenone

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This guide provides a comprehensive overview of the synthesis of **2-bromopropiophenone** from propiophenone, a key chemical transformation in organic synthesis. The document details the underlying reaction mechanism, various experimental protocols, and a compilation of quantitative and spectroscopic data to support research and development activities.

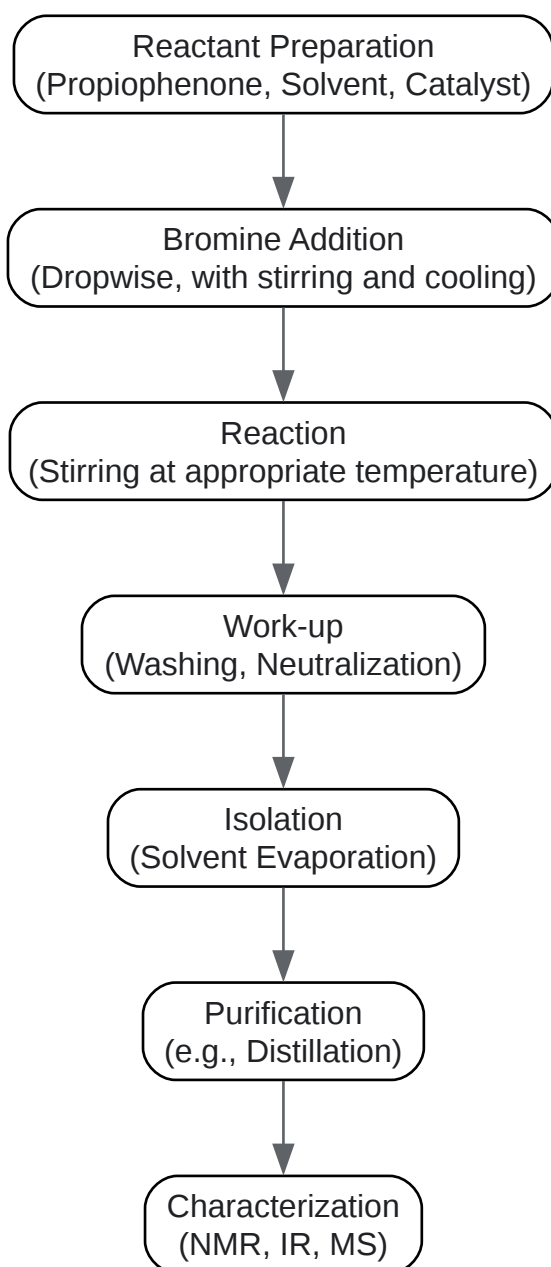
Reaction Mechanism: Acid-Catalyzed α -Bromination

The synthesis of **2-bromopropiophenone** from propiophenone proceeds via an acid-catalyzed α -bromination reaction. The mechanism involves the tautomerization of the ketone to its enol form, which then acts as a nucleophile to attack molecular bromine.

The key steps are:

- **Protonation of the Carbonyl Oxygen:** The reaction is initiated by the protonation of the carbonyl oxygen of propiophenone by an acid catalyst. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α -hydrogens.
- **Enolization:** A weak base, such as the conjugate base of the acid catalyst or another molecule of the ketone, removes a proton from the α -carbon, leading to the formation of the enol tautomer.

- **Nucleophilic Attack:** The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br_2), leading to the formation of a bromonium ion intermediate.
- **Deprotonation:** A base removes the proton from the oxygen atom, regenerating the carbonyl group and yielding the final product, **2-bromopropiophenone**, along with hydrobromic acid (HBr) as a byproduct.



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